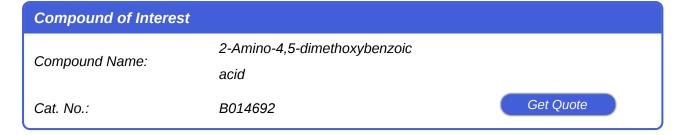


Spectroscopic Profile of 2-Amino-4,5dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-4,5-dimethoxybenzoic acid**, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data presented herein has been compiled from various sources to provide a detailed characterization of **2-Amino-4,5-dimethoxybenzoic acid**. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Amino-4,5-dimethoxybenzoic acid** provides characteristic signals for its aromatic protons, methoxy groups, and the amine and carboxylic acid protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.36	S	1H	Ar-H
6.17	S	1H	Ar-H
3.91	S	3H	-OCH₃
3.86	S	3H	-OCH₃

Note: Spectrum acquired in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). The broad singlets for the -NH₂ and -COOH protons are often not distinctly observed or may be exchanged with deuterated solvents.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the aromatic carbons, methoxy carbons, and the carboxyl carbon.

Chemical Shift (δ) ppm	Assignment
168.3	C=O (Carboxylic Acid)
153.5	Ar-C (quaternary)
149.2	Ar-C (quaternary)
131.7	Ar-C (quaternary)
117.3	Ar-CH
114.9	Ar-C (quaternary)
113.0	Ar-CH
56.0	-OCH₃
55.7	-OCH₃

Note: Spectrum acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.



Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4,5-dimethoxybenzoic acid** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
3000-2800	Medium	C-H stretch (Aromatic and Aliphatic)
1700-1680	Strong	C=O stretch (Carboxylic Acid)
1620-1580	Medium	N-H bend (Amine), C=C stretch (Aromatic)
1280-1200	Strong	C-O stretch (Aryl Ether)
1150-1000	Strong	C-O stretch (Methoxy)

Note: Data typically acquired using Attenuated Total Reflectance (ATR) or KBr pellet methods.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Amino-4,5-dimethoxybenzoic acid** results in a characteristic fragmentation pattern that is useful for confirming its molecular weight and structure.

m/z Ratio	Relative Intensity (%)	Proposed Fragment
197	High	[M] ⁺ (Molecular Ion)
180	Moderate	[M - OH]+
152	Moderate	[M - COOH]+
137	Moderate	[M - COOH - CH₃] ⁺



Note: Fragmentation patterns can vary depending on the ionization energy and instrument conditions.

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy of a Solid Aromatic Acid

Sample Preparation:

- Weigh approximately 10-20 mg of the solid **2-Amino-4,5-dimethoxybenzoic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition (1H and 13C NMR):

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a
 sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the
 expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the



lower natural abundance and longer relaxation times of the ¹³C nucleus.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Crystalline Organic Compound

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)
 and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the crystalline 2-Amino-4,5-dimethoxybenzoic acid powder onto the center of the ATR crystal to completely cover the sampling area.
- Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Clean the crystal surface thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) of a Small Organic Molecule

Sample Introduction and Data Acquisition:

- Prepare a dilute solution of 2-Amino-4,5-dimethoxybenzoic acid in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- If using a direct insertion probe, the sample is heated in the vacuum of the ion source to induce vaporization.

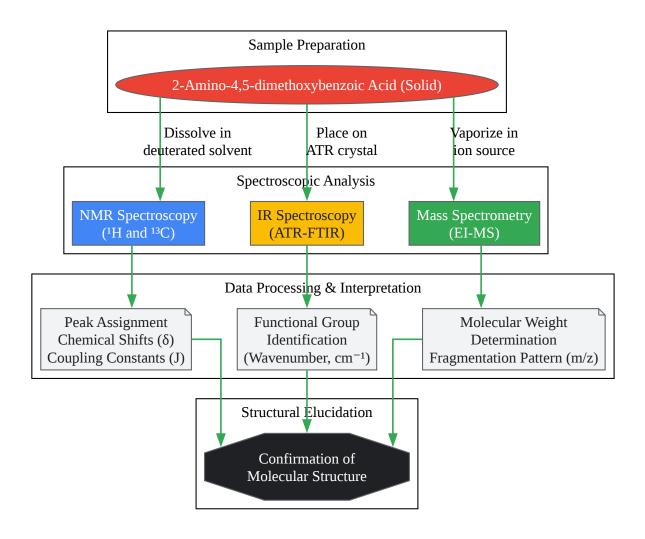


- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4,5-dimethoxybenzoic acid**.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014692#spectral-data-for-2-amino-4-5-dimethoxybenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com